



Application Notes and Protocols: Room-Temperature Fluorination of Aryl Triflates with AlPhos

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Compound of Interest		
Compound Name:	AlPhos	
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These application notes provide a detailed overview and experimental protocols for the room-temperature palladium-catalyzed fluorination of aryl triflates utilizing the highly effective biaryl monophosphine ligand, **AlPhos**. This methodology, developed by Sather, Buchwald, and coworkers, offers a significant advancement in the synthesis of aryl fluorides, enabling the reaction to proceed under mild conditions with high yields and excellent regioselectivity. Aryl fluorides are crucial motifs in pharmaceuticals and agrochemicals, and this protocol provides a practical and efficient means for their synthesis.[1][2]

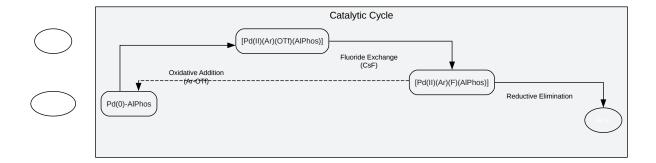
Introduction

Traditional methods for the synthesis of aryl fluorides often require harsh reaction conditions, limiting their functional group tolerance and substrate scope. The development of palladium-catalyzed C-F bond formation has offered a milder alternative, though challenges such as high reaction temperatures and the formation of regioisomeric byproducts have persisted. The **AlPhos** ligand was designed to overcome these limitations. Its electron-deficient nature facilitates the critical C-F reductive elimination step from the palladium(II) center, allowing the reaction to proceed efficiently at room temperature.[1][2][3] This protocol is particularly advantageous for the fluorination of activated (hetero)aryl triflates and substrates prone to regioisomer formation with previous catalyst systems.[1]



Catalytic Cycle

The proposed catalytic cycle for the palladium-catalyzed fluorination of aryl triflates with **AlPhos** is initiated by the oxidative addition of the aryl triflate to a Pd(0)-**AlPhos** complex. This is followed by a fluoride exchange step, where the triflate ligand is replaced by a fluoride anion from a salt like cesium fluoride (CsF). The final and key step is the reductive elimination of the aryl fluoride product, regenerating the Pd(0) catalyst. The unique structure of **AlPhos** is crucial for promoting this final, often challenging, reductive elimination step at room temperature.[1][4]



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Figure 1. Proposed catalytic cycle for the Pd-catalyzed fluorination of aryl triflates.

Experimental Protocols

The following is a general procedure for the room-temperature fluorination of aryl triflates using the **AlPhos** ligand. All reactions should be set up in a nitrogen-filled glovebox using anhydrous solvents.

Materials:

• Aryl triflate (1.0 mmol, 1.0 equiv)

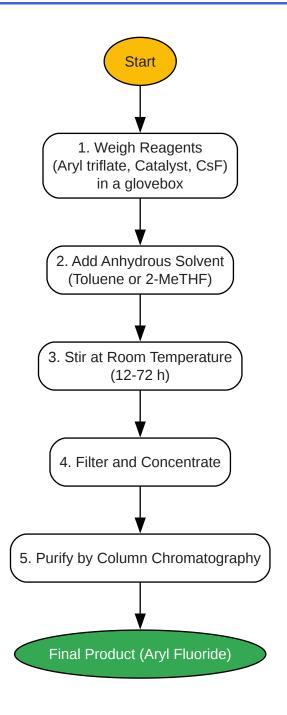


- [(AlPhosPd)2•COD] (palladium precatalyst)
- Cesium fluoride (CsF) (3.0 mmol, 3.0 equiv)
- Anhydrous toluene or 2-methyltetrahydrofuran (2-MeTHF) (10 mL)
- Oven-dried reaction vial with a stir bar

General Procedure:

- Preparation: In a nitrogen-filled glovebox, add the aryl triflate (1.0 mmol),
 [(AIPhosPd)₂•COD] (see Table 1 for specific catalyst loading), and cesium fluoride (3.0 mmol) to an oven-dried reaction vial equipped with a stir bar.
- Solvent Addition: Add 10 mL of anhydrous toluene or 2-MeTHF to the reaction vial.
- Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, GC, or LC-MS. Reaction times can vary from 12 to 72 hours depending on the substrate (see Table 1).
- Workup: Upon completion, the reaction mixture is typically filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
- Purification: The crude product is then purified by column chromatography on silica gel to afford the desired aryl fluoride.





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Figure 2. General experimental workflow for room-temperature fluorination.

Data Presentation: Substrate Scope

The **AIPhos**--based catalyst system is effective for a wide range of activated (hetero)aryl triflates. The following table summarizes the results for various substrates under the optimized room-temperature conditions.[1][2]



Entry	Aryl Triflate Substrate	Product	Catalyst Loading (mol %)	Time (h)	Yield (%)
1	4-Nitrophenyl triflate	1-Fluoro-4- nitrobenzene	2	12	85
2	4- Formylphenyl triflate	4- Fluorobenzal dehyde	2	24	82
3	4- Acetylphenyl triflate	1-(4- Fluorophenyl) ethanone	2	24	91
4	Anthraquinon e-2-triflate	2- Fluoroanthra quinone	2	72	88
5	N-(4- (triflyloxy)phe nyl)methanes ulfonamide	N-(4- fluorophenyl) methanesulfo namide	4	48	75
6	2-Triflyloxy- flavone	2-Fluoro- flavone	2	12	95
7	4-Triflyloxy- quinoline	4- Fluoroquinoli ne	2	12	92
8	2-Triflyloxy- quinoline	2- Fluoroquinoli ne	2	12	96
9	4-Chloro-2- (triflyloxy)quin azoline	4-Chloro-2- fluoroquinazo line	2	12	93
10	4-Chloro-3- (triflyloxy)phe nyl)	(4-Chloro-3- fluorophenyl)	4	48	81



	(phenyl)meth anone	(phenyl)meth anone			
11	2-Chloro-4- (triflyloxy)phe nyl) (phenyl)meth anone	(2-Chloro-4- fluorophenyl) (phenyl)meth anone	4	48	86
12	3-Chloro-4- (triflyloxy)phe nyl) (phenyl)meth anone	(3-Chloro-4- fluorophenyl) (phenyl)meth anone	4	48	84

Table 1. Room-Temperature Fluorination of Various Aryl Triflates with **AlPhos**.[1][2] Reaction conditions: Aryl triflate (1 mmol), CsF (3 mmol), in toluene or 2-MeTHF (10 mL) at room temperature. Isolated yields are reported.[1]

Conclusion

The use of the **AIPhos** ligand in palladium-catalyzed fluorination represents a significant advancement, enabling the efficient synthesis of aryl fluorides from aryl triflates at room temperature.[1] This method demonstrates broad functional group tolerance and high regioselectivity, making it a valuable tool for medicinal chemistry and drug development. The provided protocols and data serve as a comprehensive guide for researchers looking to implement this powerful synthetic transformation.

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